4-octadecoxy-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-octadecoxy-2,6-dipyridin-2-ylpyridine is a complex organic compound that belongs to the family of pyridine derivatives. This compound is characterized by its unique structure, which includes a long octadecoxy chain attached to a pyridine ring system. The presence of multiple pyridine rings in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-octadecoxy-2,6-dipyridin-2-ylpyridine typically involves the coupling of pyridine derivatives with long-chain alkoxy groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is carried out under mild conditions using palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
4-octadecoxy-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially in the presence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkylated pyridine derivatives.
Scientific Research Applications
4-octadecoxy-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functionalities.
Mechanism of Action
The mechanism of action of 4-octadecoxy-2,6-dipyridin-2-ylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and magnetic properties . These complexes can interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-di(pyridin-2-yl)pyridine: A simpler analog without the long alkoxy chain.
4-hydroxy-2,6-di(pyrazol-1-yl)pyridine: A related compound with pyrazole substituents.
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Another derivative with imidazo groups.
Uniqueness
4-octadecoxy-2,6-dipyridin-2-ylpyridine is unique due to its long octadecoxy chain, which imparts distinct physical and chemical properties. This feature makes it particularly useful in the design of amphiphilic molecules and materials with specific surface activities .
Properties
CAS No. |
571169-59-0 |
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Molecular Formula |
C33H47N3O |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
4-octadecoxy-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C33H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-37-29-27-32(30-22-17-19-24-34-30)36-33(28-29)31-23-18-20-25-35-31/h17-20,22-25,27-28H,2-16,21,26H2,1H3 |
InChI Key |
BLNNUCFXYBBGBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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